

Spectroscopic Profile of Piperazin-1-amine: A Technical Guide

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Compound of Interest

Compound Name: Piperazin-1-amine

Cat. No.: B1360318

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Introduction

Piperazin-1-amine, a key heterocyclic amine, serves as a versatile building block in medicinal chemistry and drug development. Its unique structural features, combining a piperazine ring and a primary amine, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists in confirming its identity, purity, and structural integrity during synthesis and further functionalization. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **piperazin-1-amine**, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **piperazin-1-amine**. This data is compiled from foundational spectroscopic principles and analysis of structurally related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~2.90	Triplet	4H	H-2, H-6
~2.75	Triplet	4H	H-3, H-5
~1.5 (variable)	Singlet (broad)	2H	-NH ₂

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) (ppm)	Assignment
~55.0	C-2, C-6
~46.0	C-3, C-5

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium, Sharp (doublet)	N-H stretch (primary amine)
2940 - 2840	Strong	C-H stretch (aliphatic)
1620 - 1580	Medium	N-H bend (scissoring)
1450	Medium	C-H bend (scissoring)
1150 - 1050	Medium to Strong	C-N stretch
900 - 650	Broad, Strong	N-H wag

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
101	High	$[M]^+$ (Molecular Ion)
85	Medium	$[M - NH_2]^+$
70	High	$[M - NH_2 - CH_3]^+$
56	Very High (Base Peak)	$[C_3H_6N]^+$
43	High	$[C_2H_5N]^+$

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard organic compounds and are directly applicable to **piperazin-1-amine**.

NMR Spectroscopy (1H and ^{13}C)

Sample Preparation:

- Weigh approximately 5-10 mg of **piperazin-1-amine**.
- Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., chloroform-d, $CDCl_3$).
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- The final solution depth in the NMR tube should be approximately 4-5 cm.

1H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C nucleus frequency.
- Use a standard proton-decoupled pulse sequence to acquire the ^{13}C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of **piperazin-1-amine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.
- Ensure there are no air bubbles in the film.

IR Spectrum Acquisition:

- Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty beam path.
- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

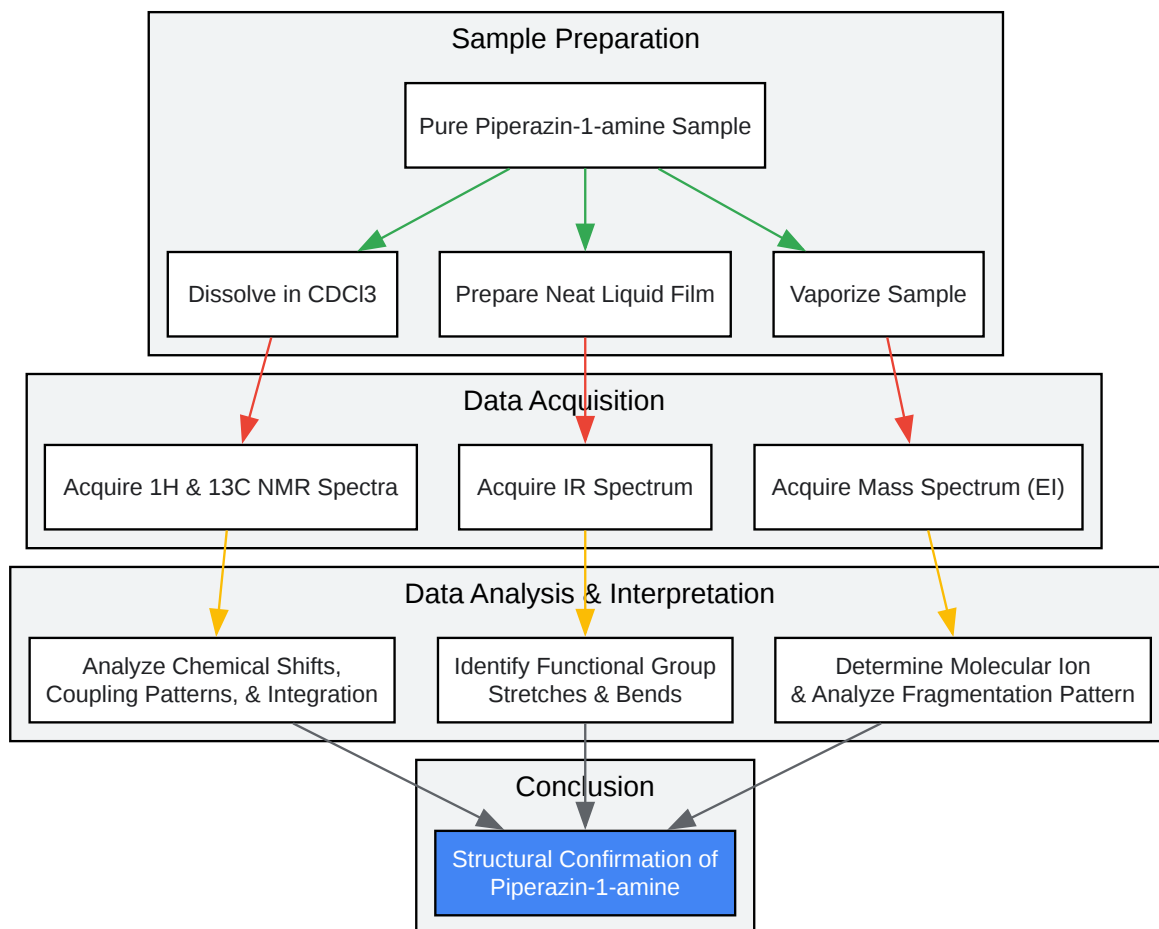
- Introduce a small amount of **piperazin-1-amine** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized in the ion source.^[1]
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^[1] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).^[1]

Mass Analysis and Detection:

- The molecular ion and any fragment ions formed through subsequent decomposition are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical sample like **piperazin-1-amine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
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